O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine
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Overview
Description
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine is a synthetic nucleoside analog. This compound is characterized by its complex structure, which includes a benzyl group, a bromine atom, and a disiloxane-protected deoxyribofuranosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves multiple steps One of the key steps is the protection of the deoxyribofuranosyl moiety using a disiloxane groupThe reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and bromine sites
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild to preserve the integrity of the complex structure of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine involves its interaction with specific molecular targets. The benzyl and bromine groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The disiloxane-protected deoxyribofuranosyl moiety helps in stabilizing the compound and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2’-deoxyguanosine: Similar in structure but lacks the benzyl and disiloxane groups.
O6-Benzylguanine: Lacks the bromine and disiloxane groups but shares the benzyl group at the O6 position.
Uniqueness
O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2’-deoxyribofuranosyl]guanine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the disiloxane-protected deoxyribofuranosyl moiety, in particular, sets it apart from other similar compounds, providing enhanced stability and potential for diverse applications .
Properties
Molecular Formula |
C29H44BrN5O5Si2 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
9-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine |
InChI |
InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22-,23+,24+/m0/s1 |
InChI Key |
JDXBCEWMDJONPM-RBZQAINGSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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